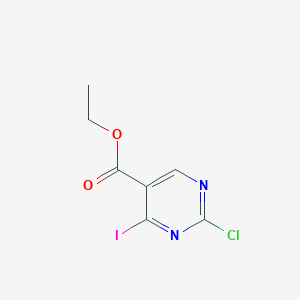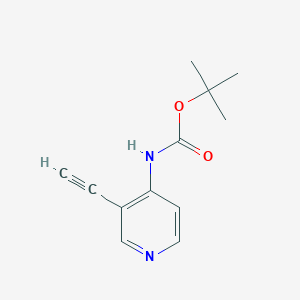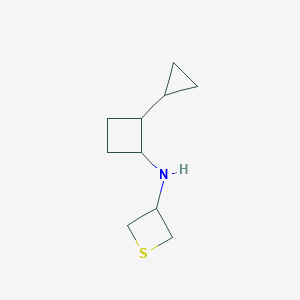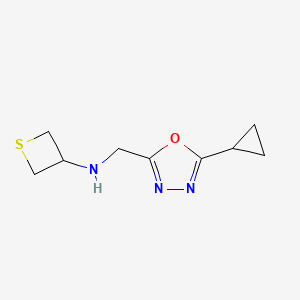![molecular formula C12H15N3O B12987858 Spiro[piperidine-4,3'-[3h]pyrrolo[2,3-b]pyridin]-2'(1'h)-one,1'-methyl-](/img/structure/B12987858.png)
Spiro[piperidine-4,3'-[3h]pyrrolo[2,3-b]pyridin]-2'(1'h)-one,1'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-methylspiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’h)-one is a complex heterocyclic compound that features a spiro linkage between a piperidine ring and a pyrrolopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-methylspiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’h)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a piperidine derivative, the introduction of the spiro linkage can be achieved through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods, including chromatography, can further enhance the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
1’-methylspiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
1’-methylspiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’h)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1’-methylspiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’h)-one involves its interaction with molecular targets, such as enzymes or receptors. The spiro linkage and heterocyclic rings allow it to fit into specific binding sites, modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[piperidine-4,1’-pyrrolo[2,3-b]pyridine]: Similar structure but lacks the methyl group.
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine-2’(1’H)-one]: Similar structure but different substitution pattern.
Uniqueness
1’-methylspiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’h)-one is unique due to the presence of the methyl group at the spiro junction, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
1'-methylspiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-2'-one |
InChI |
InChI=1S/C12H15N3O/c1-15-10-9(3-2-6-14-10)12(11(15)16)4-7-13-8-5-12/h2-3,6,13H,4-5,7-8H2,1H3 |
Clé InChI |
PTFZMTIQSAEYBM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=N2)C3(C1=O)CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


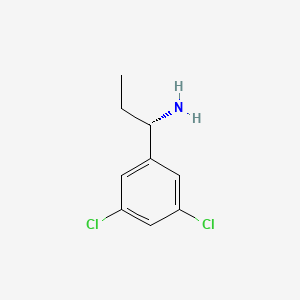
![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)
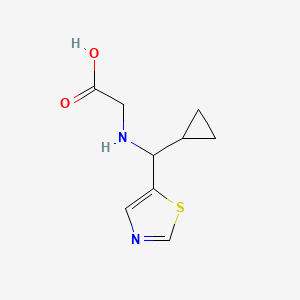
![6-(1-Benzylpyrrolidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12987789.png)

![2,4-Dichloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12987791.png)

![2-[(3R)-1-benzylpiperidin-3-yl]ethanamine](/img/structure/B12987809.png)
![8-Bromo-3,4-dihydropyrido[2,3-f][1,4]oxazepin-5(2H)-one](/img/structure/B12987810.png)
